molecular formula C30H32NO2PS B6291572 (R)-N-((R)-(2-(diphenylphosphanyl) phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide CAS No. 1595319-96-2

(R)-N-((R)-(2-(diphenylphosphanyl) phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B6291572
CAS No.: 1595319-96-2
M. Wt: 501.6 g/mol
InChI Key: JSJZIHJKTOOMLL-ZMLFZXNESA-N
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Description

®-N-(®-(2-(diphenylphosphanyl) phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is a chiral compound with significant applications in organic synthesis and catalysis. This compound features a complex structure with multiple functional groups, including a phosphanyl group, a methoxyphenyl group, and a sulfinamide group, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-(2-(diphenylphosphanyl) phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of ®-2-(diphenylphosphanyl)phenylboronic acid with ®-4-methoxybenzylamine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as toluene or dichloromethane, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-(2-(diphenylphosphanyl) phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to an amine.

    Substitution: The phosphanyl group can participate in substitution reactions, forming new phosphine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various phosphine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(®-(2-(diphenylphosphanyl) phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is used as a chiral ligand in asymmetric catalysis. It facilitates enantioselective reactions, leading to the formation of chiral products with high enantiomeric excess.

Biology

The compound’s chiral nature makes it valuable in the synthesis of biologically active molecules. It is used in the preparation of pharmaceuticals and agrochemicals, where chirality plays a crucial role in the efficacy and safety of the products.

Medicine

In medicine, this compound is employed in the synthesis of chiral drugs. Its ability to induce chirality in target molecules makes it an essential tool in drug development, particularly for drugs that require specific enantiomers for their therapeutic effects.

Industry

In the industrial sector, ®-N-(®-(2-(diphenylphosphanyl) phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is used in the production of fine chemicals and specialty materials. Its versatility in various chemical reactions makes it a valuable reagent in manufacturing processes.

Mechanism of Action

The mechanism of action of ®-N-(®-(2-(diphenylphosphanyl) phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through its functional groups. The phosphanyl group can coordinate with metal centers, forming complexes that catalyze various reactions. The sulfinamide group can participate in hydrogen bonding and other non-covalent interactions, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-(®-(2-(diphenylphosphanyl) phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfonamide
  • ®-N-(®-(2-(diphenylphosphanyl) phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfoxide
  • ®-N-(®-(2-(diphenylphosphanyl) phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfone

Uniqueness

What sets ®-N-(®-(2-(diphenylphosphanyl) phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide apart from similar compounds is its unique combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly effective as a chiral ligand in asymmetric catalysis, offering high enantioselectivity and broad applicability in various chemical transformations.

Properties

IUPAC Name

N-[(R)-(2-diphenylphosphanylphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32NO2PS/c1-30(2,3)35(32)31-29(23-19-21-24(33-4)22-20-23)27-17-11-12-18-28(27)34(25-13-7-5-8-14-25)26-15-9-6-10-16-26/h5-22,29,31H,1-4H3/t29-,35?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJZIHJKTOOMLL-ZMLFZXNESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)N[C@H](C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32NO2PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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